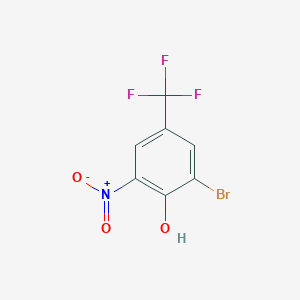

2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Description

Contextualization within the Field of Halogenated and Nitro-Substituted Phenolic Compounds

Halogenated and nitro-substituted phenolic compounds are a significant class of molecules in organic chemistry, recognized for their wide-ranging utility and interesting electronic properties. cjph.com.cn The presence of halogen atoms (such as bromine) and nitro groups on a phenol (B47542) ring dramatically influences the molecule's reactivity, acidity, and biological activity.

Phenolic compounds, in general, are crucial secondary metabolites in plants and serve as foundational structures in a vast array of synthetic chemicals. nih.govresearchgate.netnumberanalytics.com The introduction of a nitro group, a strong electron-withdrawing group, significantly increases the acidity of the phenolic proton. nih.gov This electronic effect is a key feature that chemists exploit in synthesis and for modulating the properties of target molecules. Halogen atoms also act as electron-withdrawing groups through induction, further modifying the electronic nature of the aromatic ring. Moreover, the bromine atom in such compounds can serve as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. acs.org

Halogenated nitrophenols are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. cjph.com.cnorgsyn.org The specific substitution pattern on the aromatic ring is critical in determining the ultimate function and efficacy of the final product. Research in this area is continually driven by the need for new compounds with enhanced performance and novel applications.

Academic Significance and Unique Structural Features of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

The academic significance of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol lies in its highly functionalized and electronically distinct structure. The molecule incorporates three key substituents on the phenol scaffold: a bromo group, a nitro group, and a trifluoromethyl group.

Bromo Group: Positioned ortho to the hydroxyl group, the bromine atom influences the acidity of the phenol and provides a site for further chemical modification. It can be replaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

Nitro Group: Also ortho to the hydroxyl group, the nitro group is a powerful electron-withdrawing substituent. Its presence significantly lowers the pKa of the phenolic hydroxyl group, making the compound more acidic than phenol itself.

Trifluoromethyl Group: Located para to the hydroxyl group, the -CF3 group is another potent electron-withdrawing group with unique properties. Its high electronegativity and lipophilicity can enhance the metabolic stability and membrane permeability of molecules in a biological context, making it a highly desirable feature in drug design.

The combination of these three groups on a single phenolic ring creates a molecule with a highly electron-deficient aromatic system. This unique electronic profile dictates its reactivity and potential applications as a building block in the synthesis of more complex and potentially bioactive molecules.

Table 1: Physicochemical Properties of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-6-nitro-4-(trifluoromethyl)phenol | 206759-48-0 | C₇H₃BrF₃NO₃ | 286.00 | 2-Bromo, 6-Nitro, 4-Trifluoromethyl |

| 2-Bromo-6-nitrophenol (B84729) | 13073-25-1 | C₆H₄BrNO₃ | 218.00 | 2-Bromo, 6-Nitro |

| 2-Bromo-4-nitrophenol | 5847-59-6 | C₆H₄BrNO₃ | 218.00 | 2-Bromo, 4-Nitro |

| 2-Bromo-4-(trifluoromethyl)phenol | 2844-05-5 | C₇H₄BrF₃O | 241.01 | 2-Bromo, 4-Trifluoromethyl |

Historical Trajectories and Current Research Imperatives for Complex Phenolic Architectures

The synthesis and study of phenolic compounds have a rich history, evolving from the isolation of simple phenols from natural sources to the sophisticated synthesis of highly complex, multi-functionalized structures. Early research focused on understanding the fundamental reactivity of the phenol ring, such as its susceptibility to electrophilic aromatic substitution.

Over the decades, the development of new synthetic methodologies has enabled chemists to construct increasingly complex phenolic architectures with precise control over the placement of various functional groups. The advent of transition-metal-catalyzed cross-coupling reactions, for instance, has revolutionized the way chemists can modify halogenated phenols.

Current research imperatives in this field are driven by several key factors:

Efficiency and Sustainability: There is a strong emphasis on developing synthetic routes that are more efficient, use less hazardous reagents, and are more environmentally benign. This includes the exploration of catalytic systems and flow chemistry. cjph.com.cn

Novel Reactivity: Researchers are constantly seeking to discover new reactions and activation strategies for functionalizing phenolic compounds in previously inaccessible ways.

Application-Driven Synthesis: The design of complex phenolic architectures is often guided by the desire to create molecules with specific functions, whether for medicinal chemistry, materials science, or as probes for chemical biology. nih.govmdpi.com

The synthesis of polysubstituted phenols, such as 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, is a testament to the progress in synthetic organic chemistry. The challenge now lies in developing scalable and versatile methods to access a wide diversity of such complex structures.

Overview of Advanced Research Themes and Unexplored Avenues for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

While the general class of halogenated and nitro-substituted phenols is well-studied, specific research on 2-Bromo-6-nitro-4-(trifluoromethyl)phenol appears to be limited in the public domain. However, its structure suggests several potential avenues for advanced research:

Synthetic Methodology: The development of a robust and high-yielding synthesis for this specific molecule is a primary research objective. While general methods for the synthesis of substituted phenols exist, optimizing a route for this particular substitution pattern would be a valuable contribution. A potential synthetic approach could involve the bromination and nitration of 4-(trifluoromethyl)phenol (B195918), with careful control of reaction conditions to achieve the desired regioselectivity.

Reactivity Studies: A thorough investigation of the reactivity of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol would be highly informative. This could include exploring its participation in various coupling reactions at the bromine position, the reduction of the nitro group to an amine, and reactions involving the phenolic hydroxyl group. The highly electron-deficient nature of the ring may also open up possibilities for unique nucleophilic aromatic substitution reactions.

Materials Science Applications: The unique electronic and structural features of this compound could make it a valuable building block for novel organic materials, such as liquid crystals, polymers, or organic electronics.

Medicinal Chemistry: Given the prevalence of halogenated and trifluoromethylated compounds in pharmaceuticals, this molecule could serve as a key intermediate in the synthesis of new drug candidates. researchgate.net Its potential biological activity could also be investigated directly.

Table 2: Potential Research Directions and Unexplored Avenues

| Research Area | Specific Focus | Potential Significance |

|---|---|---|

| Organic Synthesis | Development of a regioselective synthesis. | Provides efficient access to a valuable chemical building block. |

| Reaction Chemistry | Exploration of nucleophilic aromatic substitution and cross-coupling reactions. | Expands the synthetic utility of the compound. |

| Materials Science | Incorporation into polymers or functional materials. | Could lead to new materials with tailored electronic or optical properties. |

| Medicinal Chemistry | Use as a scaffold for the synthesis of potential therapeutic agents. | May contribute to the discovery of new drugs. |

| Structural Chemistry | X-ray crystallographic analysis. | Would provide definitive data on its solid-state structure and intermolecular interactions. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-1-3(7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBXDOKYQAZNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612194 | |

| Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206759-48-0 | |

| Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 6 Nitro 4 Trifluoromethyl Phenol and Its Precursors

Established Reaction Pathways for Phenol (B47542) Core Functionalization

The synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol or its precursors often begins with a less substituted phenol, followed by the sequential addition of functional groups. The order of these additions is critical to achieving the desired substitution pattern due to the directing effects of the existing substituents.

Regioselective Nitration of Trifluoromethyl-Substituted Phenols

The nitration of a phenol ring is a classic electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group. youtube.com When both are present on a benzene (B151609) ring, their combined influence dictates the position of incoming electrophiles.

In the case of a precursor like 4-(trifluoromethyl)phenol (B195918), the powerful ortho, para-directing effect of the hydroxyl group dominates. Nitration typically yields a mixture of 2-nitro-4-(trifluoromethyl)phenol (B1329497) and, to a lesser extent, other isomers. ncert.nic.in The reaction is commonly carried out using dilute nitric acid at controlled, low temperatures to prevent over-nitration and oxidation of the phenol ring. ncert.nic.in The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity. For instance, mixtures of nitric acid and sulfuric acid are potent nitrating agents, but can lead to less selective outcomes with highly activated rings like phenols. google.com Alternative methods, such as using ammonium (B1175870) nitrate (B79036) with a catalyst like potassium bisulfate, have been developed for more regioselective ortho-nitration of various phenols. dergipark.org.tr

Table 1: Common Nitrating Agents for Phenolic Compounds

| Nitrating Agent | Typical Conditions | Selectivity Notes |

| Dilute HNO₃ | Low temperature (e.g., 298 K) | Favors ortho and para mononitration of activated phenols. ncert.nic.in |

| Conc. HNO₃ / Conc. H₂SO₄ | Low to ambient temperature | Highly reactive; can lead to polysubstitution and oxidation. google.com |

| NH₄NO₃ / KHSO₄ | Reflux in acetonitrile | Reported to favor regioselective ortho-nitration. dergipark.org.tr |

Directed Bromination Techniques for Aromatic Systems

The introduction of a bromine atom onto the phenol core is also achieved through electrophilic aromatic substitution. Similar to nitration, the existing substituents guide the regiochemical outcome. For a precursor such as 2-nitro-4-(trifluoromethyl)phenol, the hydroxyl group directs the incoming bromine electrophile to the positions ortho and para to it. The position ortho to the hydroxyl group and meta to the other two groups (position 6) is sterically and electronically favored for bromination.

The choice of solvent plays a crucial role in the reactivity and selectivity of bromination. In polar solvents like water (bromine water), the phenol is highly activated, often leading to polysubstitution. For instance, the reaction of phenol with bromine water typically yields 2,4,6-tribromophenol (B41969) as a white precipitate. youtube.com To achieve selective monobromination, less polar solvents such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) are employed at low temperatures. google.com These conditions moderate the reactivity and allow for controlled introduction of a single bromine atom.

Another approach involves the use of brominating agents other than elemental bromine, such as N-Bromosuccinimide (NBS), which can provide milder reaction conditions. cambridgescholars.comgoogle.com

Table 2: Influence of Solvent on Phenol Bromination

| Solvent | Product from Phenol | Rationale |

| Water (polar) | 2,4,6-Tribromophenol | High activation of the phenol ring leads to exhaustive bromination. youtube.com |

| Carbon Disulfide (non-polar) | Mixture of o- and p-Bromophenol | Reduced activation allows for controlled monobromination. |

| Chloroform (non-polar) | Mixture of o- and p-Bromophenol | Similar to CS₂, moderates reactivity for selective substitution. google.com |

A plausible synthetic route starting from 4-(trifluoromethyl)phenol would involve nitration first to form 2-nitro-4-(trifluoromethyl)phenol, followed by selective bromination at the 6-position to yield the final product.

Introduction of the Trifluoromethyl Group via Electrophilic or Nucleophilic Trifluoromethylation

The trifluoromethyl group is integral to the structure and properties of many modern chemical compounds. nih.gov Its introduction onto an aromatic ring can be challenging and is typically achieved using specialized reagents.

Electrophilic Trifluoromethylation: This approach utilizes reagents that act as a source of an electrophilic "CF₃⁺" equivalent. Hypervalent iodine compounds, such as Togni's reagents, are widely used for this purpose. researchgate.net These reagents can directly trifluoromethylate phenols, although they may react at the oxygen to form trifluoromethyl ethers or at the aromatic core, depending on the conditions. researchgate.netcas.cn

Nucleophilic Trifluoromethylation: This method involves a nucleophilic "CF₃⁻" source, such as the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃), reacting with an electrophilic aromatic substrate. nih.gov This often requires the presence of an oxidant to facilitate the reaction, a concept known as oxidative trifluoromethylation. nih.gov Recent advancements include visible-light-promoted methods using CF₃I, which can introduce multiple trifluoromethyl groups onto a phenol ring under mild conditions. chemistryviews.org

The introduction of the trifluoromethyl group is often one of the earliest steps in a synthetic sequence, starting with a simpler aromatic compound that is subsequently functionalized with the hydroxyl, nitro, and bromo groups.

Advanced Synthetic Approaches to 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

Modern synthetic chemistry offers more sophisticated and often more efficient methods for constructing highly substituted aromatics, including palladium-catalyzed reactions and nucleophilic aromatic substitution routes.

Palladium-Catalyzed Cross-Coupling Reactions for Bromine Incorporation or Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While often used to functionalize an existing aryl halide, palladium catalysis can also be employed to introduce the halogen itself. For instance, palladium-catalyzed C-H activation/halogenation provides a direct route to aryl bromides from unfunctionalized C-H bonds.

More relevant to this specific synthesis, palladium catalysis can be used to modify precursors. A notable strategy involves chelation-assisted, palladium-catalyzed C-H bond nitration. In this approach, a phenol can be converted to a 2-phenoxypyridine, where the pyridine (B92270) acts as a removable directing group to guide the palladium catalyst to the ortho C-H bond for regiospecific nitration. nih.gov This method allows for precise control over the placement of the nitro group, which is crucial for building the target molecule. While this example focuses on nitration, similar palladium-catalyzed C-H activation strategies can be envisioned for directed bromination.

Nucleophilic Aromatic Substitution (SNAr) Routes for Nitro-Phenol Ether Linkages

Nucleophilic Aromatic Substitution (SNAr) is a powerful alternative to electrophilic substitution for synthesizing substituted phenols or their ether derivatives. libretexts.org The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) and trifluoromethyl (-CF₃), positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgchemsociety.org.ng These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby activating the ring for nucleophilic attack. youtube.com

A potential SNAr strategy to generate a precursor for 2-bromo-6-nitro-4-(trifluoromethyl)phenol could start with a substrate like 1,3-dibromo-5-(trifluoromethyl)-2-nitrobenzene. In this molecule, both bromine atoms are activated by the adjacent nitro and trifluoromethyl groups. A reaction with a nucleophile, such as hydroxide (B78521) or an alkoxide, would proceed via an SNAr mechanism where one of the bromine atoms is displaced to form the corresponding phenol or phenol ether. google.com The trifluoromethyl group significantly enhances the reactivity of the aromatic ring toward nucleophiles. chemsociety.org.ng This route offers a distinct synthetic logic, building the phenol functionality onto a pre-functionalized, electron-deficient benzene ring.

Green Chemistry and Sustainable Synthetic Protocols for Halogenated Phenols

The synthesis of halogenated phenols, including 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, has traditionally relied on methods that are often not environmentally benign. However, the principles of green chemistry are increasingly being applied to mitigate these issues. Modern approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One sustainable strategy involves the use of safer brominating agents to replace molecular bromine, which is highly toxic and corrosive. nih.gov N-bromosuccinimide (NBS) in conjunction with a silica (B1680970) gel support offers a more selective and safer alternative for the bromination of activated aromatic rings. nih.gov Another green approach is the in situ generation of the brominating agent. For instance, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) in a continuous flow reactor can produce bromine as needed, minimizing the risks associated with its storage and handling. nih.gov

The choice of solvent is another critical aspect of green synthesis. The use of water, ionic liquids, or solvent-free conditions can significantly reduce the environmental impact. royalsocietypublishing.org For nitration, traditional methods often employ a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and produces significant acidic waste. Greener alternatives include the use of solid acid catalysts or milder nitrating agents like tert-butyl nitrite (B80452), which offers high chemoselectivity for phenols and produces only tert-butanol (B103910) as a byproduct. nih.govresearchgate.net Photocatalysis represents another frontier in sustainable synthesis, utilizing light to drive chemical reactions, often under milder conditions and with higher selectivity. royalsocietypublishing.org

The following table summarizes some green chemistry approaches applicable to the synthesis of halogenated phenols:

| Green Chemistry Approach | Description | Advantages |

| Alternative Brominating Agents | Use of reagents like N-bromosuccinimide (NBS) instead of molecular bromine. | Reduced toxicity and improved safety. |

| In Situ Reagent Generation | Generating hazardous reagents like bromine within the reaction vessel as needed. | Minimizes storage and handling of dangerous chemicals. |

| Green Solvents | Employing water, ionic liquids, or conducting reactions under solvent-free conditions. | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Mild Nitrating Agents | Using reagents such as tert-butyl nitrite for nitration. | High chemoselectivity and less corrosive byproducts. nih.govresearchgate.net |

| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor instead of a batch process. | Enhanced safety, better heat and mass transfer, and potential for automation. nih.gov |

| Photocatalysis | Utilizing light to initiate and drive chemical reactions. | Can lead to milder reaction conditions and unique selectivities. royalsocietypublishing.org |

Isolation, Purification, and Yield Optimization in Multi-Step Syntheses

Yield Optimization Strategies:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst can significantly impact the yield of each step. calculatorsconversion.com

Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates can improve efficiency and reduce waste. acs.orgacs.org

Isolation and Purification: The isolation and purification of the final product and intermediates are crucial for obtaining a compound of high purity. Common techniques for halogenated nitrophenols include:

Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical for effective crystallization. For instance, crude p-nitrophenol can be purified by crystallization from hot water after treatment with sodium bisulphite to remove impurities. google.com A similar approach could be adapted for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.

Column Chromatography: Silica gel column chromatography is a versatile technique for separating complex mixtures. It has been successfully used in the purification of 2-bromo-6-nitrophenol (B84729), a structurally related compound. chemicalbook.com

Washing and Extraction: After the reaction, the organic phase is typically washed with water and saturated brine to remove inorganic impurities and residual acids. google.com

The following table outlines key considerations for optimizing the synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol:

| Optimization Parameter | Techniques and Considerations | Impact on Synthesis |

| Reaction Conditions | Temperature control, catalyst selection, appropriate solvent choice. | Maximizes conversion of starting materials and minimizes side reactions. |

| Purification Methods | Recrystallization, column chromatography, liquid-liquid extraction. | Ensures high purity of the final product and intermediates. |

| Process Design | Minimizing the number of synthetic steps, using telescoped reactions. | Improves overall yield and reduces waste and resource consumption. calculatorsconversion.comacs.orgacs.org |

Control of Regioselectivity and Chemo-selectivity in Complex Functionalization Reactions

The synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol from a precursor like 4-(trifluoromethyl)phenol requires precise control over the regioselectivity of the bromination and nitration steps. The directing effects of the substituents already present on the aromatic ring govern the position of incoming electrophiles.

The hydroxyl (-OH) group is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org Conversely, the trifluoromethyl (-CF3) group is a strongly deactivating meta-director due to its powerful electron-withdrawing inductive effect. libretexts.org The nitro (-NO2) group is also a deactivating meta-director.

In a multi-step synthesis, the order of introduction of the bromine and nitro groups is critical to achieving the desired 2,6-disubstituted pattern. libretexts.org

Synthetic Strategy and Regiocontrol: Starting with 4-(trifluoromethyl)phenol, the hydroxyl group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6).

Bromination: The first electrophilic substitution, bromination, will be directed by the powerful ortho-directing hydroxyl group. This will lead to the bromine atom adding at one of the ortho positions, forming 2-bromo-4-(trifluoromethyl)phenol.

Nitration: The subsequent nitration will also be influenced by the directing groups. The hydroxyl group will direct the incoming nitronium ion (NO2+) to the remaining ortho position (position 6). While the trifluoromethyl group directs meta to itself (positions 2 and 6), the activating effect of the hydroxyl group is dominant, leading to substitution at the position ortho to the hydroxyl group. The bromine atom is a deactivating ortho-, para-director, and in this case, its para position is occupied by the trifluoromethyl group, and one ortho position is occupied by the hydroxyl group. The remaining ortho position is where the nitro group will be directed.

This sequential introduction of substituents, guided by their electronic effects, allows for the regioselective synthesis of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the synthesis of halogenated nitrophenols, it is important to control the reaction to avoid over-nitration or bromination and to prevent unwanted side reactions. researchgate.net For example, using a mild nitrating agent like tert-butyl nitrite can selectively nitrate the phenol without oxidizing other sensitive functional groups. nih.govresearchgate.net The reaction conditions can also be tailored to favor monobromination over dibromination.

The directing effects of substituents are summarized in the table below:

| Substituent | Electronic Effect | Directing Influence |

| -OH (Hydroxyl) | Activating, electron-donating (resonance) | Ortho, Para |

| -Br (Bromo) | Deactivating, electron-withdrawing (induction) but ortho, para-directing (resonance) | Ortho, Para |

| -NO2 (Nitro) | Deactivating, electron-withdrawing (resonance and induction) | Meta |

| -CF3 (Trifluoromethyl) | Deactivating, strongly electron-withdrawing (induction) | Meta |

Chemical Reactivity and Advanced Derivatization Studies of 2 Bromo 6 Nitro 4 Trifluoromethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, offering pathways to introduce new functionalities through various reactions. Its reactivity is influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups, which increases its acidity compared to phenol (B47542) itself.

The acidic proton of the hydroxyl group can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide is a key intermediate for introducing a wide range of functional groups via etherification and esterification reactions.

Etherification, the formation of an ether linkage (C-O-C), is a common strategy for modifying phenolic compounds. For instance, the reaction of the corresponding phenoxide with alkyl halides (Williamson ether synthesis) can introduce simple alkyl chains. More advanced methods, such as reaction with a difluoromethylation agent like chlorodifluoromethane (B1668795) in the presence of a base, can be employed to synthesize difluoromethoxy derivatives. googleapis.com This reaction is typically performed in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). googleapis.com Modern electrochemical, nickel-catalyzed coupling reactions have also proven effective for the etherification of phenols, including those bearing strong electron-withdrawing groups, with a wide range of aryl halides. acs.org

Esterification involves the reaction of the phenol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. These reactions are often catalyzed by acids or proceed through the more reactive phenoxide intermediate. The resulting esters can serve as protecting groups for the hydroxyl functionality or can be designed to impart specific properties to the molecule.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent | Typical Conditions | Product Class |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Alkyl Ether |

| Difluoromethylation | Chlorodifluoromethane (CHClF₂) | Base (e.g., NaOH), Solvent (e.g., DMF) googleapis.com | Difluoromethyl Ether |

| O-Arylation | Aryl Halide (e.g., 4-Fluoronitrobenzene) | Ni-catalyst, Electrochemical acs.org | Diaryl Ether |

| Esterification | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine) | Acetate Ester |

While the aromatic ring is generally resistant to oxidation, the phenolic hydroxyl group can direct oxidation under specific conditions. Strong oxidizing agents can convert phenols into quinones. For 2-bromo-6-nitro-4-(trifluoromethyl)phenol, oxidation would likely yield a substituted ortho-benzoquinone, although this transformation can be challenging due to the electron-deficient nature of the ring and potential side reactions.

The reduction of the phenolic group is a less common transformation. Under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, the entire aromatic ring can be reduced to a cyclohexanol (B46403) derivative. However, these conditions would also reduce the nitro group.

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle, primarily serving as a precursor to an amino group or as a powerful activating group for nucleophilic aromatic substitution.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial building blocks. jsynthchem.com A variety of methods exist for this conversion, with the choice of reagent depending on the desired selectivity and the presence of other reducible functional groups. wikipedia.org

For a molecule like 2-bromo-6-nitro-4-(trifluoromethyl)phenol, a key challenge is the chemoselective reduction of the nitro group without affecting the bromine substituent or the phenolic hydroxyl group.

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas can efficiently reduce the nitro group. wikipedia.org This method is often clean and high-yielding.

Metal-Acid Systems: Classic methods using metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl) are robust and effective for nitro group reduction. wikipedia.org

Hydride Reagents: While sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by the addition of transition metal complexes, such as Ni(PPh₃)₄, allowing the reaction to proceed under mild conditions. jsynthchem.com Borane-tetrahydrofuran complex (BH₃-THF) has been shown to chemoselectively reduce nitro groups that are ortho to a phenolic hydroxyl group, making it a potentially ideal reagent for this specific substrate. jrfglobal.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney nickel) can also be used. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for selective reductions, particularly in molecules with multiple nitro groups. wikipedia.org

The product of this reaction, 2-amino-6-bromo-4-(trifluoromethyl)phenol, is a valuable intermediate for the synthesis of heterocycles, dyes, and other complex organic molecules. medchemexpress.com

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Selectivity/Comments |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temp. | High efficiency; may cause de-bromination under harsh conditions. |

| Fe, HCl or NH₄Cl | Ethanol/Water, Reflux | Cost-effective and robust; tolerates many functional groups. wikipedia.org |

| SnCl₂·2H₂O | Ethanol, Reflux | Classic method, effective but produces tin waste. wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temp. | Mild conditions, enhanced reactivity of NaBH₄. jsynthchem.com |

| BH₃-THF | THF, Room Temp. | High chemoselectivity for nitro groups ortho to a hydroxyl group. jrfglobal.com |

Aromatic nucleophilic substitution (SₙAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.orgopenstax.org The nitro group, particularly when positioned ortho or para to a leaving group (like bromine), strongly activates the aromatic ring toward nucleophilic attack. openstax.orgstackexchange.com

In 2-bromo-6-nitro-4-(trifluoromethyl)phenol, the nitro group is ortho to the bromine atom. This positioning is optimal for activating the C-Br bond. The mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the bromide ion.

The stability of the Meisenheimer complex is crucial for the reaction to occur. The ortho-nitro group provides powerful stabilization by delocalizing the negative charge onto its oxygen atoms through resonance. libretexts.orgopenstax.org This delocalization significantly lowers the activation energy of the first, rate-determining step, allowing the reaction to proceed under relatively mild conditions. nih.gov

Reactivity of the Bromine Substituent

The primary reactivity of the bromine atom in 2-bromo-6-nitro-4-(trifluoromethyl)phenol is as a leaving group in SₙAr reactions, as described above. The combined electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group make the carbon atom attached to the bromine highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Common nucleophiles that can displace the bromine include:

Alkoxides and phenoxides (to form ethers)

Amines (to form anilines)

Thiols (to form thioethers)

Cyanide ions (to form benzonitriles)

This SₙAr pathway provides a powerful tool for introducing diverse substituents at the 2-position of the phenol ring, making it a cornerstone of derivatization strategies for this compound.

Beyond its role as a leaving group, the bromine atom could potentially participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. However, the highly electron-deficient nature of the aromatic ring can make the initial oxidative addition step, which is required for these catalytic cycles, more challenging compared to electron-rich or neutral aryl bromides. Nevertheless, specialized catalytic systems have been developed to couple electron-deficient aryl halides. acs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

The presence of a bromine atom on the aromatic ring of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol makes it a suitable substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov For a substrate like 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, this reaction would involve the C-Br bond. The reaction's success often depends on mild conditions, tolerance of various functional groups, and the commercial availability of boronic acids or esters. nih.govmdpi.com Given the electron-withdrawing nature of the nitro and trifluoromethyl groups, the aromatic ring is activated, which can facilitate the oxidative addition step in the catalytic cycle. While specific studies on this exact molecule are not prevalent, research on structurally similar compounds, such as unprotected ortho-bromoanilines, demonstrates successful Suzuki couplings with a variety of boronic esters, including benzyl, alkyl, aryl, and heteroaromatic types. nih.gov

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing complex molecules, including pharmaceuticals and organic materials, often under mild conditions. wikipedia.orgnih.gov The reaction typically employs both a palladium catalyst and a copper(I) co-catalyst, although copper-free systems have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov The C-Br bond in 2-Bromo-6-nitro-4-(trifluoromethyl)phenol serves as the electrophilic site for coupling with various terminal alkynes, enabling the introduction of alkynyl moieties.

| Reaction Type | Typical Catalyst/Reagents | Coupling Partner | Potential Product Feature |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Introduction of new aryl or alkyl groups |

| Sonogashira Coupling | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) Co-catalyst, Amine Base | Terminal Alkyne (R-C≡CH) | Introduction of alkynyl functionalities |

Nucleophilic Displacement of Bromine and Related Reactions

The bromine atom on the 2-Bromo-6-nitro-4-(trifluoromethyl)phenol ring is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the ortho-nitro group and the para-trifluoromethyl group significantly activate the ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. This enhanced reactivity allows for the displacement of the bromide ion by a variety of nucleophiles.

Common nucleophiles for this type of reaction include alkoxides (e.g., sodium methoxide), amines, and thiols. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. For instance, studies on bromopolyfluoroaromatic compounds show that the rate of nucleophilic displacement is highly sensitive to substituent effects. rsc.org The fluorine atom in a similar compound, 2-fluoro-3-bromo-6-nitro derivative, was found to create a more electron-deficient ring, leading to a 30% faster reaction rate with thiols compared to a 2-bromo-6-nitro analogue. This suggests that the electronic environment created by the trifluoromethyl group in the target compound plays a crucial role in facilitating bromine displacement.

Stability and Potential Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a key feature of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, imparting unique properties to the molecule. It is known for its high metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry and agrochemicals. mdpi.comrsc.org The strength of the carbon-fluorine bond (C-F) contributes to the group's general robustness. mdpi.comtcichemicals.com

Behavior under Various Reaction Conditions

The trifluoromethyl group is generally considered stable and unreactive under many common reaction conditions, including those used for Suzuki and Sonogashira couplings or nucleophilic substitution at the C-Br position. tcichemicals.comnih.gov This stability allows for selective modifications at other sites of the molecule without affecting the -CF₃ group.

However, the -CF₃ group is not completely inert. It can undergo transformations under specific, often harsh, conditions. nih.gov

Superacidic Conditions : Reactions with Brønsted superacids can lead to protolytic defluorination, suggesting the formation of reactive electrophilic species like carbocations or acylium cations. nih.gov

Lewis Acids : Strong Lewis acids can ionize a C-F bond, initiating transformations. nih.gov For example, boron tribromide has been used to convert aromatic trifluoromethyl groups into ketones. tcichemicals.com

Base-Catalyzed Conditions : While generally stable, base-catalyzed decomposition can occur. nih.gov Recent research has shown that trifluoromethylphenols can undergo spontaneous aqueous defluorination. This process is driven by the deprotonation of the phenol, forming a phenolate (B1203915). The resulting negative charge promotes the cleavage of a C-F bond, particularly when the -CF₃ group is at the ortho or para position, leading to the formation of a quinone difluoromethide intermediate. rsc.org

| Condition | Reactivity/Transformation | Reference |

|---|---|---|

| Standard Synthetic Conditions (e.g., Cross-Coupling) | Generally stable and unreactive | tcichemicals.comnih.gov |

| Strong Lewis Acids (e.g., BBr₃) | Can be converted to a carbonyl group | tcichemicals.com |

| Brønsted Superacids | Protolytic defluorination | nih.gov |

| Aqueous Base / Deprotonation | Spontaneous defluorination via quinone difluoromethide | rsc.org |

Exploration of Novel Reaction Mechanisms and Pathways

The multifunctional nature of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol opens avenues for exploring novel reaction mechanisms beyond simple functional group transformations.

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or metal hydrides. This transformation from an electron-withdrawing to an electron-donating group drastically alters the electronic properties of the aromatic ring, influencing the reactivity of the other substituents. The resulting 2-bromo-6-amino-4-(trifluoromethyl)phenol is a versatile intermediate for further derivatization. medchemexpress.com

Photochemical Reactions : Nitrophenols are known to be photochemically active. Studies on related nitrophenols show that they can undergo photolysis in both gas and aqueous phases upon absorbing sunlight. rsc.org These reactions can proceed through excited triplet states, potentially leading to the formation of phenoxyl radicals and the release of species like nitrogen dioxide (NO₂) or nitric oxide (NO). rsc.org Such pathways could be relevant for understanding the environmental fate or photostability of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol and its derivatives.

Oxidative Coupling and Degradation : The phenol group itself can be a site of reaction. Ozonation of nitrophenols has been shown to result in hydroxylated aromatics and oxidative coupling, leading to polymerization. tandfonline.com Similarly, photo-oxidation by hydroxyl radicals can lead to the formation of functionalized products before the eventual fragmentation of the aromatic ring. acs.org

Strategic Derivatization for Enhanced Chemical Functionality and Specific Research Applications

Strategic derivatization of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol allows for the synthesis of new molecules with enhanced or specific functionalities. The choice of reaction targets one of the three key functional groups (bromo, nitro, or phenol) to build molecular complexity.

Pharmaceutical and Agrochemical Scaffolds : The trifluoromethyl group is highly valued in drug design and agrochemicals for improving metabolic stability, binding affinity, and lipophilicity. mdpi.comontosight.ainih.gov By using the bromine and nitro groups as synthetic handles, the core structure can be elaborated to build libraries of compounds for biological screening. For example, replacing the bromine via Suzuki coupling introduces diverse aryl or heteroaryl fragments, while reducing the nitro group to an amine allows for the formation of amides, sulfonamides, or quinolines. nih.govnih.gov The synthesis of related compounds like 2-bromo-4-fluoro-6-nitrophenol (B1271563) for use as agricultural fungicides and herbicides highlights the potential of this chemical class. google.com

Materials Science : The unique electronic and structural properties imparted by the trifluoromethyl group make derivatives of this phenol interesting for materials science. ontosight.aisolubilityofthings.com For instance, incorporating this moiety can enhance the thermal stability of polymers or coatings. solubilityofthings.com Derivatization through Sonogashira coupling can introduce rigid alkynyl linkers, useful for creating conjugated organic materials with specific electronic or photophysical properties. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Nitro 4 Trifluoromethyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift and Connectivity Analysis

The ¹H NMR spectrum of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol is expected to be relatively simple, showing distinct signals for the aromatic protons. The substitution pattern on the benzene (B151609) ring—containing a hydroxyl group, a bromine atom, a nitro group, and a trifluoromethyl group—results in two isolated aromatic protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the influence of the bromine and hydroxyl substituents, dictates the chemical shifts of these protons.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon atom bonded to the trifluoromethyl group will typically appear as a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | H-3 | ~8.0 - 8.2 | d, J ≈ 2.5 Hz |

| H-5 | ~7.8 - 8.0 | d, J ≈ 2.5 Hz | |

| ¹³C | C-1 (C-OH) | ~150 - 155 | s |

| C-2 (C-Br) | ~110 - 115 | s | |

| C-3 (C-H) | ~130 - 135 | d | |

| C-4 (C-CF₃) | ~125 - 130 | q, ¹JCF ≈ 270-280 Hz | |

| C-5 (C-H) | ~120 - 125 | d | |

| C-6 (C-NO₂) | ~140 - 145 | s | |

| -CF₃ | ~120 - 125 | q, ¹JCF ≈ 270-280 Hz |

Note: Predicted values are based on empirical data for similarly substituted benzene derivatives. Actual values may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 NMR is highly specific for characterizing the trifluoromethyl (CF₃) group. Since there is only one such group in the molecule and no other fluorine atoms, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring and is typically found in the range of -60 to -65 ppm (relative to CFCl₃). This single peak confirms the presence and electronic environment of the trifluoromethyl moiety.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Assignment

Two-dimensional NMR techniques are essential for confirming the connectivity and spatial relationships within the molecule, corroborating the assignments from 1D spectra. uvic.casdsu.edulibretexts.org

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, a cross-peak would be observed between the signals of the two aromatic protons (H-3 and H-5), confirming their meta-relationship (⁴JHH coupling). sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond C-H coupling). libretexts.org The HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal, confirming their direct attachment. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. libretexts.org This allows for the complete assembly of the carbon framework. Key expected correlations include:

H-3 correlating with C-1, C-2, C-4, and C-5.

H-5 correlating with C-1, C-3, C-4, and the carbon of the CF₃ group.

The hydroxyl proton (-OH) potentially showing correlations to C-1 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of nuclei. Key expected NOEs would include:

A correlation between the hydroxyl proton and the adjacent aromatic proton (H-5).

A correlation between the two aromatic protons (H-3 and H-5).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Elucidation of Characteristic Functional Group Vibrational Modes

The IR and Raman spectra of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol are expected to display characteristic bands corresponding to its various functional groups. The positions of these bands are indicative of the specific vibrational modes. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H (Phenolic) | Stretching (intramolecular H-bonded) | 3100 - 3400 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3050 - 3150 | Medium-Weak |

| C=C (Aromatic) | Ring Stretching | 1450 - 1620 | Medium-Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1520 - 1560 | Very Strong |

| Symmetric Stretching | 1330 - 1370 | Very Strong | |

| CF₃ (Trifluoromethyl) | Asymmetric Stretching | 1250 - 1350 | Very Strong |

| Symmetric Stretching | 1100 - 1200 | Very Strong | |

| C-O (Phenolic) | Stretching | 1180 - 1260 | Strong |

| C-N (Nitroaromatic) | Stretching | 840 - 870 | Medium |

| C-Br (Bromoaromatic) | Stretching | 500 - 650 | Medium-Strong |

Note: Frequencies are approximate and can be influenced by the electronic environment and physical state of the sample.

Conformational Analysis via Vibrational Data Interpretation

Vibrational spectroscopy is a powerful tool for conformational analysis. In 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, a key conformational feature is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group (-OH) and the ortho-nitro group (-NO₂).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis.

Exact Mass Determination and Fragmentation Pathway Analysis

The theoretical exact mass of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol can be calculated based on its chemical formula, C7H3BrF3NO3. This calculated mass is a fundamental parameter for its identification in HRMS analysis.

Table 1: Theoretical Exact Mass of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 7 | 84.000000 |

| ¹H | 1.007825 | 3 | 3.023475 |

| ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| ¹⁹F | 18.998403 | 3 | 56.995209 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 3 | 47.984745 |

| Total Exact Mass | 284.92484 |

In the absence of experimental data, a plausible fragmentation pathway for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol under electron ionization can be proposed based on the known fragmentation patterns of related aromatic compounds. The fragmentation is expected to be influenced by the presence of the bromo, nitro, and trifluoromethyl functional groups.

Potential Fragmentation Pathways:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a significant fragment ion.

Loss of Br: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical.

Loss of CF₃: The trifluoromethyl group can also be lost as a radical.

Sequential Losses: Subsequent losses of small neutral molecules like CO from the resulting fragment ions are also possible.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol has not been publicly reported, its solid-state characteristics can be inferred from the structures of analogous compounds.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Solid State

In the solid state, molecules of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol are expected to pack in a way that maximizes favorable intermolecular interactions.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It can form intermolecular hydrogen bonds with the nitro group of an adjacent molecule. This type of interaction is a dominant feature in the crystal structures of many nitrophenols.

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of electron-withdrawing nitro and trifluoromethyl groups, could facilitate π-π stacking interactions between parallel-displaced aromatic rings of neighboring molecules.

Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region that can interact with a nucleophilic site on an adjacent molecule, such as a nitro group oxygen.

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Nitro 4 Trifluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) are widely used to explore the geometric and electronic landscapes of molecules such as 2-Bromo-6-nitro-4-(trifluoromethyl)phenol.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. nih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the minimum energy geometry of a molecule can be determined. nih.govnih.gov This "geometry optimization" process calculates the most stable arrangement of atoms by finding the lowest point on the potential energy surface.

For 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles. The presence of bulky and electronegative substituents (–Br, –NO₂, –CF₃) on the phenol (B47542) ring is expected to cause slight distortions from a perfectly planar hexagonal structure. semanticscholar.org The analysis of the electronic structure provides information on the distribution of electrons, which is heavily influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups and the electron-donating character of the hydroxyl group. acs.org

Table 1: Illustrative Predicted Geometric Parameters for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol using DFT/B3LYP This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar substituted phenols.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.895 |

| C-N (nitro) | 1.480 | |

| C-C (CF₃) | 1.510 | |

| C-O (hydroxyl) | 1.360 | |

| O-H | 0.965 | |

| **Bond Angles (°) ** | C-C-Br | 121.5 |

| C-C-N | 118.0 | |

| C-C-O | 122.0 | |

| Dihedral Angles (°) | C-C-N-O | 180.0 |

| C-C-O-H | 0.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. researchgate.netdocumentsdelivered.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. documentsdelivered.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, the strong electron-withdrawing groups (–NO₂ and –CF₃) are expected to lower the energy of the LUMO, while the electron-donating hydroxyl group raises the energy of the HOMO. This combination would likely result in a relatively small HOMO-LUMO gap, indicating a high potential for chemical reactivity.

Table 2: Illustrative FMO Properties for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol This table presents hypothetical data for illustrative purposes, based on typical results from FMO analysis on similar substituted phenols.

| Property | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.50 |

| HOMO-LUMO Energy Gap | ΔE | 4.35 |

| Ionization Potential (I ≈ -EHOMO) | I | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | A | 2.50 |

| Chemical Hardness (η = (I-A)/2) | η | 2.175 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.govresearchgate.net The MEP surface is colored to represent different electrostatic potential values, providing a guide to the molecule's reactive sites. wolfram.com Regions with a negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, an MEP map would likely show strong negative potentials localized on the oxygen atoms of the nitro and hydroxyl groups, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. research-nexus.net Conversely, a region of high positive potential would be expected around the hydrogen atom of the hydroxyl group, indicating its acidic nature and susceptibility to nucleophilic attack. The aromatic ring itself would display a more complex potential distribution due to the competing electronic effects of the various substituents.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assignments.

Computational NMR Chemical Shift and Vibrational Frequency Prediction

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies. scilit.comresearchgate.net NMR chemical shifts are often calculated using the Gauge-Including Atomic Orbital (GIAO) method, which provides reliable predictions of ¹H and ¹³C NMR spectra. uncw.edu These theoretical spectra are invaluable for assigning peaks in experimental data and for structural elucidation. frontiersin.orggithub.io

Similarly, DFT calculations can predict the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies, after applying a scaling factor to correct for anharmonicity and basis set limitations, typically show good agreement with experimental FT-IR and Raman spectra. nih.gov This allows for a detailed assignment of spectral bands to specific functional group vibrations, such as O-H stretching, N-O stretching of the nitro group, and C-F stretching of the trifluoromethyl group.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol This table presents hypothetical data for illustrative purposes, based on typical results from GIAO calculations.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (on OH) | 10.5 - 11.5 |

| H (aromatic) | 7.8 - 8.5 |

| ¹³C NMR | |

| C-OH | ~155 |

| C-Br | ~115 |

| C-NO₂ | ~140 |

| C-CF₃ | ~125 |

| CF₃ | ~123 (quartet) |

Theoretical UV-Vis Absorption Spectra Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. rsc.orgamazonaws.comyoutube.com By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comrsc.org

For an aromatic compound like 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene (B151609) ring. The presence of the nitro and hydroxyl groups, which act as chromophores, will likely lead to characteristic absorption bands. Comparing the theoretically calculated spectrum with an experimentally measured one is a powerful method for validating the computational model and understanding the electronic properties of the molecule. nih.gov

Table 4: Illustrative Predicted UV-Vis Absorption Data for 2-Bromo-6-nitro-4-(trifluoromethyl)phenol via TD-DFT This table presents hypothetical data for illustrative purposes, based on typical results from TD-DFT calculations.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 350 | 0.25 | HOMO → LUMO (π → π) |

| 285 | 0.18 | HOMO-1 → LUMO (π → π) |

| 230 | 0.45 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Elucidation via Computational Methods

Computational methods, such as Density Functional Theory (DFT), are frequently employed to elucidate reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states.

The characterization of a transition state—the highest energy point along the reaction coordinate—is fundamental to understanding the kinetics and feasibility of a chemical transformation. This process involves locating the saddle point on the potential energy surface and performing frequency calculations to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction path. Modeling the entire reaction pathway provides a step-by-step energetic profile of the reaction.

For a substituted phenol like 2-bromo-6-nitro-4-(trifluoromethyl)phenol, computational studies could theoretically investigate various reactions, such as electrophilic or nucleophilic aromatic substitution, oxidation, or reactions involving the phenolic hydroxyl group. However, no specific studies detailing these pathways for this compound are currently available.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as solvents or materials. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, diffusion, and intermolecular interactions.

In the context of 2-bromo-6-nitro-4-(trifluoromethyl)phenol, MD simulations could be applied to understand its solubility and behavior in different solvents or its interaction with surfaces or polymeric materials. Such simulations would provide valuable information on its partitioning in environmental systems or its compatibility in material science applications. At present, there are no published molecular dynamics simulation studies specifically for this compound's non-biological interactions.

Due to the lack of specific research data for 2-bromo-6-nitro-4-(trifluoromethyl)phenol, no data tables with detailed research findings can be provided.

Advanced Research Applications and Methodological Development of 2 Bromo 6 Nitro 4 Trifluoromethyl Phenol and Its Analogs

Role in Materials Science Research

The multifunctionality of 2-bromo-6-nitro-4-(trifluoromethyl)phenol and its derivatives positions them as key precursors in the design of sophisticated organic materials. The interplay between the electron-withdrawing groups, the phenolic hydroxyl, and the reactive halogen site allows for precise tuning of electronic, optical, and structural properties.

Precursor in the Synthesis of Functional Polymers or Organic Frameworks

While direct polymerization of 2-bromo-6-nitro-4-(trifluoromethyl)phenol is not widely documented, its structure is highly suitable for incorporation into complex macromolecular structures like metal-organic frameworks (MOFs). The trifluoromethyl group is of particular interest in the design of fluorinated MOFs. Research has shown that trifluoromethyl groups decorating the pore walls of MOFs can facilitate selective detection of phenolic nitroaromatic compounds through hydrogen bonding between the phenolic -OH group and the fluorine atoms. researchgate.net

The subject compound, possessing both the trifluoromethyl moiety and the phenolic hydroxyl group, is an ideal candidate as a linker or modulator in the synthesis of such functional frameworks. The bromo and nitro groups can be used to further modify the framework post-synthesis or to tune the electronic environment of the material. For instance, fluorinated MOFs have demonstrated high sensitivity and quenching efficiency for detecting analytes like 2,4,6-trinitrophenol (TNP), a mechanism attributed to both hydrogen bonding and π-π interactions. researchgate.net

Table 1: Performance of Fluorinated MOFs in Detecting Phenolic Nitroaromatics

| Framework | Target Analyte | Quenching Efficiency (%) | KSV (M⁻¹) | LOD (ppm) |

|---|---|---|---|---|

| TMU-44 | 2,4,6-trinitrophenol (TNP) | 90 | 10,652 | 6.9 |

| TMU-45 | 2,4,6-trinitrophenol (TNP) | 99 | 34,741 | 2.07 |

Data sourced from a study on fluorinated metal-organic frameworks. researchgate.net

Application in the Development of Advanced Organic Electronic Materials or Dyes

Nitrophenols are a well-established class of chromophores, and their derivatives are used in the formulation of dyes and pigments. evitachem.com An analog, 2-amino-6-bromo-4-nitrophenol, is specifically utilized as a colorant in hair dye formulations due to its stable color properties. evitachem.com

The electronic properties of 2-bromo-6-nitro-4-(trifluoromethyl)phenol make it a strong candidate for creating advanced dyes. The powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly lowers the energy levels of the π-system's molecular orbitals. This electronic perturbation affects the molecule's light absorption characteristics, potentially shifting its absorption spectrum to longer wavelengths (a bathochromic shift). The bromine atom provides a site for further synthetic modification, allowing this core chromophore to be integrated into larger conjugated systems or attached to polymers, thereby creating materials for organic electronics or specialized functional dyes.

Contributions to Catalysis Research

The distinct electronic and structural features of 2-bromo-6-nitro-4-(trifluoromethyl)phenol and its analogs allow them to serve as foundational structures for the development of both metal-based and metal-free catalytic systems.

Development of Ligands for Metal-Catalyzed Reactions

Phenolic compounds and their corresponding anilines are cornerstones in the synthesis of ligands for metal catalysis, most notably through the formation of Schiff bases. A common synthetic route involves the reduction of the nitro group to an amine. For example, 2-bromo-6-nitrophenol (B84729) can be converted to 2-bromo-6-aminophenol, which is then available for further reactions. medchemexpress.com This resulting aminophenol, or an analog derived from the title compound, can be condensed with an aldehyde or ketone to form a Schiff base ligand capable of coordinating with various transition metals.

These ligands are crucial in tuning the electronic properties and steric environment of a metal center, thereby influencing the activity, selectivity, and stability of homogeneous catalysts. researchgate.net The presence of the trifluoromethyl group can enhance the Lewis acidity of the coordinated metal center, while the bromo substituent offers a handle for immobilization onto a solid support, facilitating catalyst recovery and reuse. Recent advances in electrochemistry have highlighted the utility of phenols with electron-withdrawing groups in nickel-catalyzed cross-coupling reactions, demonstrating their compatibility with modern catalytic systems. acs.org

Exploration of Organocatalytic Properties

The field of organocatalysis often utilizes molecules that can participate in non-covalent interactions, such as hydrogen bonding, to activate substrates and control reaction stereochemistry. The phenolic proton of 2-bromo-6-nitro-4-(trifluoromethyl)phenol is exceptionally acidic due to the combined electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups. youtube.com This high acidity makes it a potent hydrogen-bond donor.

In organocatalysis, strong hydrogen-bond donors are used to activate electrophiles, stabilize transition states, or act as Brønsted acid catalysts. The highly acidic nature of this phenol (B47542) suggests its potential utility as a co-catalyst or an additive in reactions that benefit from proton transfer or hydrogen-bond stabilization. For example, in reactions involving the protonation of intermediates like nitronates, a highly acidic yet non-nucleophilic proton source is often required to achieve high selectivity. The sterically hindered and electronically modified nature of this phenol analog makes it an intriguing candidate for such applications.

Development of Advanced Analytical Reagents or Probes (non-biological)

The same properties that make fluorinated MOFs excellent sensors for phenolic nitroaromatics can be leveraged to use 2-bromo-6-nitro-4-(trifluoromethyl)phenol itself as an analytical reagent. researchgate.net The compound's distinct structure, featuring multiple functional groups, can lead to specific interactions with various analytes, resulting in a detectable signal.

The phenolate (B1203915) anion of nitrophenols is typically colored, a property famously used by 4-nitrophenol (B140041) as a pH indicator. The title compound would exhibit similar pH-dependent chromism, but with its pKa value finely tuned by its unique substituents, potentially offering a distinct pH range for indication. Furthermore, the ortho-arrangement of the hydroxyl and nitro groups can act as a chelating site for metal ions. Coordination with a metal ion would perturb the electronic structure of the molecule, leading to a significant and measurable shift in its UV-Visible absorption spectrum. This colorimetric or spectrophotometric response could form the basis for a selective analytical method for detecting specific metal ions in non-biological samples. The trifluoromethyl group can also serve as a unique spectroscopic marker, for example, in ¹⁹F NMR spectroscopy, to probe the molecule's local environment upon binding to an analyte.

Green Chemistry and Sustainable Chemical Process Development

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. In the context of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol and its analogs, a key aspect of sustainable chemical process development involves understanding their environmental persistence, degradation pathways, and the potential for developing more environmentally benign synthetic routes. Research in this area is crucial for mitigating the environmental impact of these compounds.

Studies on Environmental Fate and Degradation Pathways (excluding eco-toxicity)

While specific studies on the environmental fate of 2-Bromo-6-nitro-4-(trifluoromethyl)phenol are not extensively documented, its degradation pathways can be inferred from research on analogous compounds containing nitro, bromo, and trifluoromethyl functional groups on a phenolic ring. The environmental persistence of this compound is expected to be influenced by the interplay of these functional groups, which are known to affect microbial degradation and abiotic processes such as photolysis and hydrolysis.

Microbial Degradation:

The biodegradation of halogenated nitrophenols is a critical area of research for understanding the environmental fate of compounds like 2-Bromo-6-nitro-4-(trifluoromethyl)phenol. Microbial catabolism is a key process for the breakdown of such compounds in the environment. cas.cn For instance, studies on the biodegradation of 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) by Cupriavidus sp. strain CNP-8 have shown that the degradation process can be initiated by a sequential denitration and debromination catalyzed by a FADH2-dependent monooxygenase. cas.cn This initial step is followed by ring cleavage of the resulting 6-bromohydroxyquinol. cas.cn

The general biodegradation of nitrophenols can proceed through two main pathways: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.org In the hydroquinone pathway, the nitro group is initially removed to form hydroquinone, which is then further degraded. nih.gov The hydroxyquinol pathway involves an initial hydroxylation to form a nitrocatechol, followed by denitration. frontiersin.org The presence of multiple electron-withdrawing groups, such as the nitro, bromo, and trifluoromethyl groups on 2-Bromo-6-nitro-4-(trifluoromethyl)phenol, likely makes the aromatic ring more resistant to microbial attack. jebas.org

Abiotic Degradation:

Abiotic degradation processes, including photolysis and hydrolysis, are also significant in determining the environmental fate of substituted phenols.

Photolysis: Nitrophenols are known to undergo photolysis in the environment. cdc.gov The photolysis of ortho-nitrophenols can lead to the formation of nitrous acid (HONO) through intramolecular hydrogen transfer. acs.org The presence of a trifluoromethyl group can also influence photodegradation. For example, the photolysis of 3-trifluoromethyl-4-nitrophenol (TFM) has been shown to produce trifluoroacetic acid (TFA). researchgate.net The rate of photolysis and the products formed are highly dependent on factors such as pH and the specific substitution pattern on the aromatic ring. researchgate.net

Hydrolysis: The trifluoromethyl group is generally robust, but its hydrolysis on an aromatic ring to a carboxylic acid group can occur under specific, often harsh, acidic conditions. nih.govrsc.org The spontaneous aqueous defluorination of some trifluoromethylphenols has been observed, particularly under alkaline conditions, leading to the formation of corresponding hydroxybenzoic acids. rsc.org However, the stability of the C-F bond makes the trifluoromethyl group generally persistent in the environment. The bromo and nitro substituents are less susceptible to direct hydrolysis under typical environmental conditions.